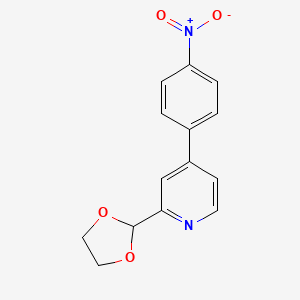
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- is a complex organic compound that features a pyridine ring substituted with a 1,3-dioxolane ring and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method might include the reaction of a pyridine derivative with a dioxolane compound under acidic or basic conditions to form the desired product. The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- exerts its effects depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-aminophenyl)-
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-methylphenyl)-
- Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-chlorophenyl)-
Uniqueness
Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- is unique due to the presence of both a dioxolane ring and a nitrophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific structural features.
属性
CAS 编号 |
55218-81-0 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C14H12N2O4/c17-16(18)12-3-1-10(2-4-12)11-5-6-15-13(9-11)14-19-7-8-20-14/h1-6,9,14H,7-8H2 |
InChI 键 |
RFRFIMBNTQKCAV-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=NC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


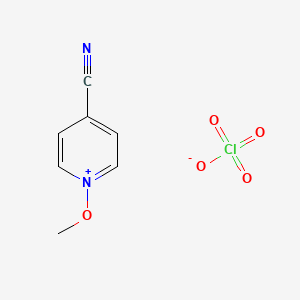
![N,N-Diethyl-4-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-5-amine](/img/structure/B14630496.png)
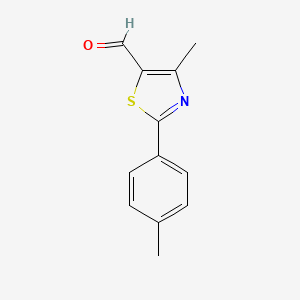
![2-[(Oxan-2-yl)oxy]cyclopentane-1-carbaldehyde](/img/structure/B14630504.png)
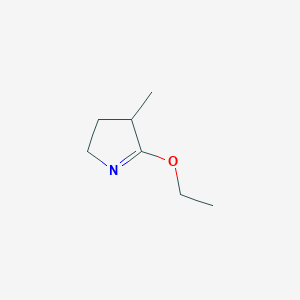
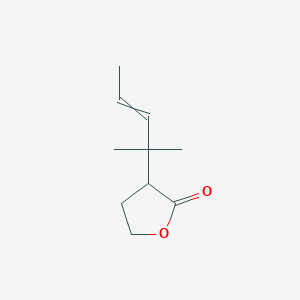
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
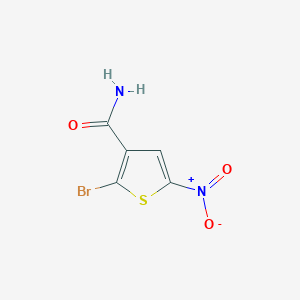
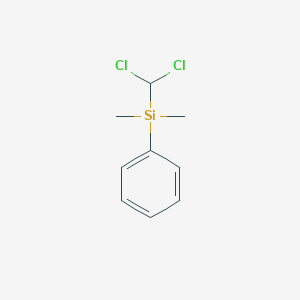
![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
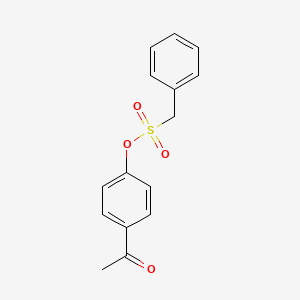
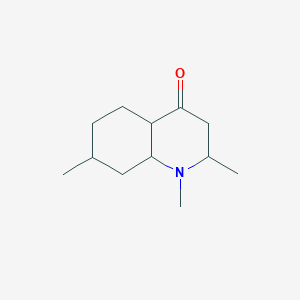

![2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14630556.png)
